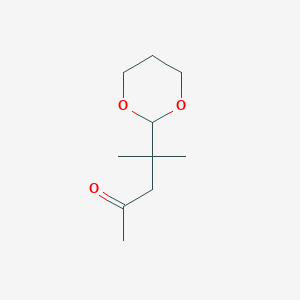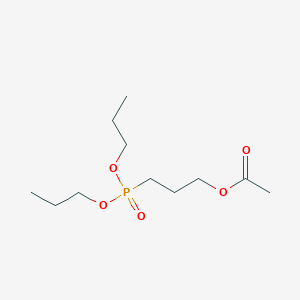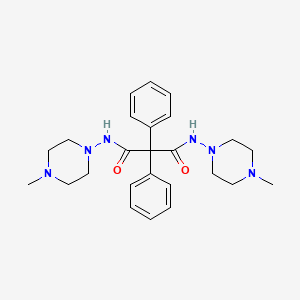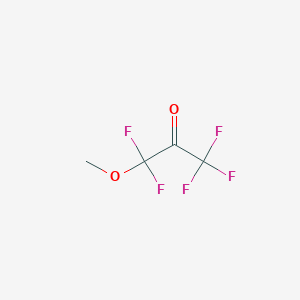
2,4-Dichlorophenyl prop-1-en-1-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorophenyl prop-1-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a prop-1-en-1-ylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl prop-1-en-1-ylcarbamate typically involves the reaction of 2,4-dichlorophenyl isocyanate with prop-1-en-1-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired carbamate product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2,4-Dichlorophenyl prop-1-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,4-Dichlorophenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features.
3-(2,4-Dichlorophenyl)-1-(2-furyl)-2-propen-1-one: A compound with similar aromatic substitution patterns.
Uniqueness
2,4-Dichlorophenyl prop-1-en-1-ylcarbamate is unique due to its specific carbamate structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
88310-28-5 |
|---|---|
分子式 |
C10H9Cl2NO2 |
分子量 |
246.09 g/mol |
IUPAC名 |
(2,4-dichlorophenyl) N-prop-1-enylcarbamate |
InChI |
InChI=1S/C10H9Cl2NO2/c1-2-5-13-10(14)15-9-4-3-7(11)6-8(9)12/h2-6H,1H3,(H,13,14) |
InChIキー |
FQSYGAHRXKTBNM-UHFFFAOYSA-N |
正規SMILES |
CC=CNC(=O)OC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)

phosphane](/img/structure/B14396281.png)



![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)



![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)

